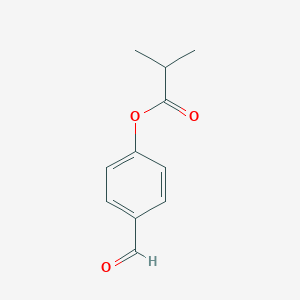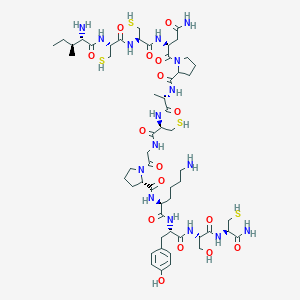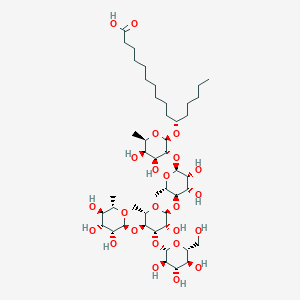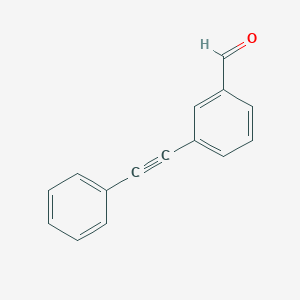
1-甲基-5-硝基-1H-吲哚
概述
描述
1-Methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 1-methyl-5-nitroindole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indole includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8 (11 (12)13)2-3-9 (7)10/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-5-nitro-1H-indole are not available, indole derivatives are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilitate C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-indole has a molecular weight of 176.17 g/mol, and its exact mass is 176.058577502 g/mol . It has a topological polar surface area of 50.8 Ų . The compound has a complexity of 214 .科学研究应用
Synthesis of Alkaloid Derivatives
Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. “1-Methyl-5-nitro-1H-indole” can be used in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology.
Anticancer Applications
Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” have been studied for their potential in treating cancer cells. The indole ring system is a common structure found in many biologically active compounds, and its modification can lead to new therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new medications for treating infections. “1-Methyl-5-nitro-1H-indole” can be a key precursor in synthesizing compounds with potent antimicrobial activities .
Antiviral Agents
Research has shown that indole derivatives can exhibit antiviral activities. Derivatives of “1-Methyl-5-nitro-1H-indole” could be synthesized and tested for their efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs .
Vibrational Spectroscopy Probes
Indole derivatives are used as probes in vibrational spectroscopy to study the environment around the molecule. “1-Methyl-5-nitro-1H-indole” could be employed to assess the hydration status within a local environment, exploiting its unique vibrational characteristics .
Development of Tubulin Polymerization Inhibitors
In the field of cancer research, tubulin polymerization inhibitors are of great interest. “1-Methyl-5-nitro-1H-indole” can serve as a reactant in the preparation of such inhibitors, which are crucial in the study of cancer cell division and proliferation .
Synthesis of Protein Kinase Inhibitors
Protein kinases play a significant role in the regulation of cell functions. Indole derivatives, including “1-Methyl-5-nitro-1H-indole,” are used in the synthesis of protein kinase inhibitors, which have applications in treating various diseases .
Creation of Peptide-Mimetic Compounds
Peptide-mimetic compounds are designed to mimic the biological activity of peptides. “1-Methyl-5-nitro-1H-indole” can be utilized in the creation of peptide-mimetic protease-activated receptor-1 (PAR-1) antagonists, which have therapeutic potential in various medical conditions .
安全和危害
未来方向
作用机制
Target of Action
1-Methyl-5-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used as a biologically active compound for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-5-nitro-1H-indole may have diverse molecular and cellular effects.
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
属性
IUPAC Name |
1-methyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indole | |
CAS RN |
29906-67-0 | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-Methyl-5-nitro-1H-indole in the synthesis of spiroindolinones and what are the potential antimicrobial applications of these compounds?
A1: 1-Methyl-5-nitro-1H-indole serves as a crucial starting material in the synthesis of spiroindolinone derivatives, specifically acting as the indole-2,3-dione component. In the study, it reacted with 2-amino-4-chlorothiophenol to yield 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one []. This spiroindolinone derivative, along with others synthesized in previous studies, were then tested for their antimicrobial activity against various bacterial and fungal strains. The research indicated that some of these spiroindolinone derivatives, particularly those containing benzothiazole or 5-chlorobenzothiazole moieties, exhibited promising activity against Staphylococcus aureus and Candida albicans []. These findings highlight the potential of utilizing 1-Methyl-5-nitro-1H-indole as a building block for developing novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)





![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)





